molecular formula C16H20N4O4S B2362317 1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide CAS No. 1428366-44-2

1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2362317
CAS RN: 1428366-44-2
M. Wt: 364.42
InChI Key: DOLJMYYEOUSXSM-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Sulfonamide compounds, including those with complex structures similar to the specified chemical, are widely studied for their enzyme inhibitory properties. For example, Sapegin et al. (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, enzymes relevant in various therapeutic areas (Sapegin et al., 2018). These findings highlight the potential of sulfonamide compounds in targeting enzymes for therapeutic purposes.

Anticancer Activity

Sulfonamide derivatives are investigated for their cytotoxic activities against cancer cells. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, evaluating their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. Some derivatives showed promising results, indicating the potential of sulfonamide compounds in cancer research (Kucukoglu et al., 2016).

Antibacterial and Antimicrobial Activities

Sulfonamide compounds have a rich history in antibacterial applications. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This work underscored the versatility of sulfonamide compounds in developing new antibacterial agents (Azab et al., 2013).

Dual Enzyme Inhibition

Azzam et al. (2020) explored N-sulfonamide 2-pyridone derivatives for their antimicrobial activity and ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. The study identified compounds with significant antimicrobial activities and dual enzyme inhibitory properties, showcasing the multifunctional potential of sulfonamide derivatives in therapeutic development (Azzam et al., 2020).

properties

IUPAC Name

1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10-15(11(2)20(4)17-10)25(22,23)18-12-5-6-14-13(9-12)16(21)19(3)7-8-24-14/h5-6,9,18H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLJMYYEOUSXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide

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